2H-1,3-Benzimidazol-2-one, 5-[[2-[(4-fluorophenyl)imino]dihydro-4-oxo-5(2H)-thiazolyliden]methyl]-1,3-dihydro-1,3-dimethyl-
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Overview
Description
The compound “5-{[(2E,5E)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE” is a complex organic molecule that features a combination of thiazolidine, benzodiazole, and fluorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine ring, the introduction of the fluorophenyl group, and the construction of the benzodiazole moiety. Typical reaction conditions might include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions could range from room temperature to high temperatures, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a specific enzyme or receptor, altering its activity and leading to a biological effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazolidine derivatives, benzodiazole derivatives, or fluorophenyl-containing molecules.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H15FN4O2S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(5E)-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15FN4O2S/c1-23-14-8-3-11(9-15(14)24(2)19(23)26)10-16-17(25)22-18(27-16)21-13-6-4-12(20)5-7-13/h3-10H,1-2H3,(H,21,22,25)/b16-10+ |
InChI Key |
QOZBUILGMWSBNK-MHWRWJLKSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)N(C1=O)C |
Origin of Product |
United States |
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